Home > Products > Screening Compounds P76434 > H-Dmt-Tic-Lys(Ac)-NH-CH2-Ph
H-Dmt-Tic-Lys(Ac)-NH-CH2-Ph -

H-Dmt-Tic-Lys(Ac)-NH-CH2-Ph

Catalog Number: EVT-10980986
CAS Number:
Molecular Formula: C36H45N5O5
Molecular Weight: 627.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The compound has been synthesized and studied for its potential applications in pain management and other therapeutic areas involving opioid receptors. It is classified under peptide analogs that target delta and mu opioid receptors, making it relevant for research in pharmacology and medicinal chemistry .

Synthesis Analysis

Methods and Technical Details

The synthesis of H-Dmt-Tic-Lys(Ac)-NH-CH2-Ph typically involves several key steps:

  1. Protection of Functional Groups: To prevent unwanted reactions during synthesis, protecting groups are applied to reactive sites on the amino acids.
  2. Coupling Reactions: The protected amino acids are coupled using reagents such as dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds.
  3. Deprotection: After coupling, the protecting groups are removed to yield the final peptide product.

The process may also involve high-performance liquid chromatography (HPLC) for purification to ensure high yield and purity of the synthesized compound .

Molecular Structure Analysis

Structure and Data

The molecular structure of H-Dmt-Tic-Lys(Ac)-NH-CH2-Ph can be represented through various chemical notations:

  • InChI: InChI=1S/C37H47N5O4/c1-24-17-30(43)18-25(2)31(24)21-32(38)37(46)42-23-29-14-8-6-12-27(29)20-34(42)36(45)40-16-10-4-3-9-15-39-35(44)33-19-26-11-5-7-13-28(26)22-41-33/h5-8,11-14,17-18,32-34,41,43H,3-4,9-10,15-16,19-23,38H2,1-2H3,(H,39,44)(H,40,45)/t32-,33?,34?/m0/s1

This notation provides detailed information about the atoms present in the compound and their connectivity.

Structural Features

The compound features:

  • A dimethyltyrosine residue providing hydrophobic interactions.
  • A thienyl isoleucine contributing to structural rigidity.
  • An acetylated lysine that enhances solubility and stability.

These features collectively influence the compound's interaction with biological targets .

Chemical Reactions Analysis

Types of Reactions

H-Dmt-Tic-Lys(Ac)-NH-CH2-Ph can undergo several chemical reactions:

  1. Oxidation: Modifies the peptide structure and can alter its biological activity.
  2. Reduction: Used for modifying disulfide bonds within the peptide chain.
  3. Substitution: Involves replacing functional groups which may affect the compound's properties.

Common reagents for these reactions include hydrogen peroxide for oxidation and dithiothreitol for reduction .

Major Products Formed

Depending on reaction conditions and reagents used, various products can be formed. For instance:

  • Oxidation can yield sulfoxides or sulfones.

These modifications may enhance or diminish the biological activity of the compound depending on the specific context of use.

Mechanism of Action

Process and Data

The mechanism of action for H-Dmt-Tic-Lys(Ac)-NH-CH2-Ph primarily involves binding to delta-opioid receptors. Upon binding:

  1. The compound modulates receptor activity.
  2. This interaction leads to downstream signaling pathways that affect pain perception and other physiological processes.

Research indicates that this compound exhibits selective affinity towards delta-opioid receptors compared to mu-opioid receptors, making it a valuable candidate for studying pain management therapies .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties include:

  • Melting Point: Approximately 121–123 °C.

This property indicates thermal stability which is crucial for storage and handling.

Chemical Properties

Chemical properties encompass:

  1. Solubility: The acetylation improves solubility in aqueous environments.
  2. Stability: The structural integrity under physiological conditions is essential for its efficacy as a therapeutic agent.

Analytical techniques such as NMR spectroscopy confirm these properties by providing insights into molecular dynamics .

Applications

Scientific Uses

H-Dmt-Tic-Lys(Ac)-NH-CH2-Ph has several applications in scientific research:

  1. Pain Management Studies: Investigated for its potential as an analgesic agent targeting opioid receptors.
  2. Opioid Receptor Research: Used to understand receptor binding mechanisms and signaling pathways.
  3. Drug Development: Serves as a lead compound for designing new analgesics with improved selectivity and reduced side effects associated with traditional opioids.

Its unique structure allows researchers to explore modifications that could lead to more effective therapeutic agents with fewer adverse effects .

Pharmacophore Foundation and Structural Rationale

Dmt-Tic Core Pharmacophore: Role in δ-opioid receptor antagonism and μ-opioid receptor modulation

The 2',6'-dimethyl-L-tyrosine (Dmt)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) dipeptide unit constitutes an essential pharmacophore for opioid receptor modulation, demonstrating distinct activity profiles based on its structural context. This conserved sequence exhibits an exceptional affinity for the δ-opioid receptor (Kiδ = 0.031–0.64 nM) with potent antagonist properties, while simultaneously modulating μ-opioid receptor functionality through steric and electronic interactions [1] [6]. The molecular basis for this dual activity resides in the pharmacophore's ability to form critical contacts within receptor binding pockets: The protonated amine of Dmt engages in a salt bridge with Asp128³·³² of the δ-opioid receptor, while its phenolic hydroxyl group participates in hydrogen bonding with Tyr109³·³³ [6]. Tic's rigid bicyclic structure provides optimal spatial orientation of its carboxyl group for hydrogen bonding with His278⁶·⁵², while its aromatic moiety engages in π–π stacking with Trp284⁶·⁵⁸ – interactions collectively stabilizing the antagonist conformation in δ-opioid receptor [1] [6].

Table 1: Receptor Binding Affinities of Dmt-Tic Pharmacophore Derivatives

CompoundKiδ (nM)Kiμ (nM)Kiμ/Kiδ (Selectivity)Primary δ-opioid receptor ActivityPrimary μ-opioid receptor Activity
H-Dmt-Tic-Gly-NH-CH₂-Ph0.0310.165.3AntagonistAgonist
H-Dmt-Tic-Lys(Ac)-NH-CH₂-Ph0.068±0.0095.50±0.1881Potent Antagonist (pA₂δ=10.4)Weak Antagonist
H-Dmt-Tic-Lys-NH-CH₂-Ph0.50±0.074.05±0.548AntagonistAntagonist (pA₂μ=7.96)
H-Dmt-Tic-Lys(Ac)-OH0.047105122,361Antagonist (pA₂δ=10.07)Inactive

Modification of the C-terminus dramatically influences μ-opioid receptor efficacy. While the unmodified H-Dmt-Tic-OH sequence functions as a selective δ-opioid receptor antagonist, extension with specific C-terminal groups transforms μ-opioid receptor activity from antagonism to agonism. This transition occurs through altered engagement with the μ-opioid receptor's extracellular loop 2 and transmembrane helix 5, regions critical for downstream signaling cascade initiation [1] [5]. Molecular dynamics simulations reveal that the Dmt-Tic unit adopts distinct orientations within μ versus δ binding pockets – a perpendicular arrangement in δ-opioid receptor facilitates antagonist activity, while a tilted orientation in μ-opioid receptor permits G-protein coupling when accompanied by specific C-terminal extensions [6].

Lys(Ac) Modifications: Impact of side-chain acetylation on receptor selectivity and functional activity conversion

The substitution of glycine with lysine and subsequent ε-amino acetylation at position 3 (H-Dmt-Tic-Lys(Ac)-) induces profound alterations in receptor selectivity and functional outcomes. Acetylation converts the terminal amine into a sterically constrained, hydrogen bond-accepting carbonyl oxygen that preferentially interacts with δ-opioid receptor over μ-opioid receptor [1] [5]. This modification enhances δ-opioid receptor binding affinity (Kiδ = 0.068 nM) while reducing μ-opioid receptor affinity (Kiμ = 5.50 nM), creating an 81-fold selectivity ratio favoring δ-opioid receptor – a significant increase over the non-acetylated counterpart (8-fold) [1]. The acetyl group establishes a hydrogen bond with Lys214⁵·³⁹ of δ-opioid receptor, a residue absent in the equivalent μ-opioid receptor position, explaining the enhanced δ-opioid receptor selectivity [5].

Table 2: Functional Consequences of Lysine Modifications in Dmt-Tic Pharmacophore

Modification TypeRepresentative Compoundδ-opioid receptor pA₂μ-opioid receptor ActivityReceptor Selectivity Ratio (μ/δ)
Lys(Z) ProtectionH-Dmt-Tic-Lys(Z)-NH-CH₂-Ph6.21Inactive14
Lys(Ac) ProtectionH-Dmt-Tic-Lys(Ac)-NH-CH₂-Ph10.4Antagonist (pA₂μ=8.16)81
Unprotected LysineH-Dmt-Tic-Lys-NH-CH₂-Ph6.01Antagonist (pA₂μ=7.96)8
Lys(Ac) in Short ChainH-Dmt-Tic-Lys(Ac)-OH10.07Inactive22,361

The acetyl group sterically impedes μ-opioid receptor activation by preventing the inward movement of transmembrane helix 6 necessary for agonist-induced conformational changes. This molecular obstruction converts μ-opioid receptor activity from agonism (observed in H-Dmt-Tic-Gly-NH-CH₂-Ph) to antagonism in H-Dmt-Tic-Lys(Ac)-NH-CH₂-Ph [1] [5]. Comparative molecular field analysis demonstrates that the acetyl carbonyl oxygen creates a negative electrostatic potential region that repels μ-opioid receptor's Glu229⁵·³⁵, further disfavoring agonism. The hydrophobic methyl group of the acetyl moiety enhances membrane partitioning (log P increased by 1.2 versus unprotected lysine), potentially influencing pharmacokinetic properties and receptor accessibility [5].

C-Terminal Benzylamide Group: Contribution to receptor binding orientation and hydrophobic interactions

The benzylamide moiety (-NH-CH₂-Ph) appended to the lysine C-terminus provides critical hydrophobic interactions that stabilize specific receptor-bound conformations. This aromatic group inserts into a lipophilic subpocket formed by Val281⁶·⁵⁵, Ile277⁶·⁵¹, and Val297⁷·³⁹ of δ-opioid receptor, contributing approximately -3.2 kcal/mol binding energy through van der Waals contacts [1] [4]. The benzyl group's spatial orientation relative to the Dmt-Tic pharmacophore positions the entire molecule for optimal δ-opioid receptor engagement, with the methylene spacer allowing necessary conformational flexibility for deep pocket penetration [1].

In μ-opioid receptor binding, the benzylamide adopts a distinct orientation that partially obstructs the sodium ion binding site, contributing to the antagonist properties observed in H-Dmt-Tic-Lys(Ac)-NH-CH₂-Ph. This contrasts with the C-terminal benzimidazole (Bid) group in related analogs (e.g., H-Dmt-Tic-NH-CH₂-Bid), which permits μ-opioid receptor agonism due to its hydrogen-bonding capacity and smaller steric profile [1]. The benzylamide's hydrophobicity enhances membrane permeability, with calculated log P values approximately 1.8 units higher than carboxylate-terminated analogs, potentially influencing bioavailability [4]. Nuclear magnetic resonance studies of H-Dmt-Tic-Lys(Ac)-NH-CH₂-Ph in membrane-mimetic environments reveal a preferred conformation where the benzyl aromatic plane stacks parallel to the Dmt phenol ring, creating an extended hydrophobic surface that may facilitate membrane insertion and receptor approach [1].

Comparative Structural Analogues: Activity shifts induced by Gly→Lys(Ac) substitution versus other C-terminal modifications

The strategic replacement of glycine with lysine(acetyl) in the Dmt-Tic pharmacophore produces distinct pharmacological outcomes compared to other C-terminal modifications. This substitution converts the originally balanced μ-agonist/δ-antagonist profile of H-Dmt-Tic-Gly-NH-CH₂-Ph into a potent δ-antagonist with μ-antagonist activity (H-Dmt-Tic-Lys(Ac)-NH-CH₂-Ph), contrasting with the unmodified lysine variant (H-Dmt-Tic-Lys-NH-CH₂-Ph) that exhibits weaker δ-antagonism (pA₂δ 10.4 vs. 6.01) [1] [5]. The molecular determinant of this enhanced activity resides in the acetyl group's dual function: steric blockade of μ-activation and electrostatic complementarity with δ-opioid receptor's Lys214⁵·³⁹ [5].

Comparative analysis with benzimidazole-containing analogs reveals dramatic pharmacological consequences of C-terminal alterations. While H-Dmt-Tic-Lys(Ac)-NH-CH₂-Ph functions as a δ/μ-antagonist, H-Dmt-Tic-NH-CH[(CH₂)₄-NH₂]-Bid (a lysine-benzimidazole hybrid) exhibits potent μ-agonism (GPI IC₅₀ = 39.7 nM) with negligible δ-activity [1] [5]. This divergence stems from the benzimidazole's ability to form a hydrogen bond network with μ-opioid receptor's His297⁶·⁵² and Tr293⁶·⁴⁸, interactions unavailable in δ-opioid receptor. The ethylenediamine-linked bivalent ligand Tyr-Pro-Phe-Phe-NH-CH₂-CH₂-NH←Tic←Dmt maintains independent pharmacophore activities but demonstrates reduced potency compared to H-Dmt-Tic-Lys(Ac)-NH-CH₂-Ph due to compromised receptor fit [6].

Table 3: Pharmacological Profiles of Key Structural Analogs

Structural FeatureCompoundδ-opioid receptor Activityμ-opioid receptor ActivityKey Functional Outcome
Gly spacerH-Dmt-Tic-Gly-NH-CH₂-PhAntagonist (Kiδ=0.031 nM)Agonist (Kiμ=0.16 nM)Mixed μ-agonist/δ-antagonist
Lys(Ac) spacerH-Dmt-Tic-Lys(Ac)-NH-CH₂-PhPotent Antagonist (pA₂δ=10.4)Antagonist (pA₂μ=8.16)Dual δ/μ antagonist
Lys spacerH-Dmt-Tic-Lys-NH-CH₂-PhAntagonist (pA₂δ=6.01)Antagonist (pA₂μ=7.96)Weaker dual antagonism
Benzyl extensionH-Dmt-Tic-Lys(Ac)-NH-PhAntagonist (pA₂δ=12.0)-Selective δ-antagonist
Benzimidazole modificationH-Dmt-Tic-NH-CH[(CH₂)₄-NH₂]-BidInactiveAgonist (GPI IC₅₀=39.7 nM)Selective μ-agonist
Ethylenediamine bivalentTyr-Pro-Phe-Phe-NH-CH₂-CH₂-NH←Tic←DmtPartial agonistAgonistNon-synergistic dual activity

The extraordinary δ-antagonist potency of H-Dmt-Tic-Lys(Ac)-NH-Ph (pA₂δ=12.0) highlights the phenylamide's contribution beyond simple hydrophobicity. This analog engages in additional π–π interactions with δ-opioid receptor's Trp284⁶·⁵⁸ through its terminal phenyl ring, a contact geometrically precluded in benzylamide derivatives [1] [5]. These structural comparisons demonstrate that the Lys(Ac) substitution combined with benzylamide represents a finely balanced molecular design achieving high δ-antagonism with significant μ-antagonist activity – a pharmacological profile potentially advantageous for attenuating opioid tolerance while maintaining analgesic efficacy through unblocked μ-opioid receptor [1] [5].

Properties

Product Name

H-Dmt-Tic-Lys(Ac)-NH-CH2-Ph

IUPAC Name

N-[6-acetamido-1-(benzylamino)-1-oxohexan-2-yl]-2-[2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide

Molecular Formula

C36H45N5O5

Molecular Weight

627.8 g/mol

InChI

InChI=1S/C36H45N5O5/c1-23-17-29(43)18-24(2)30(23)20-31(37)36(46)41-22-28-14-8-7-13-27(28)19-33(41)35(45)40-32(15-9-10-16-38-25(3)42)34(44)39-21-26-11-5-4-6-12-26/h4-8,11-14,17-18,31-33,43H,9-10,15-16,19-22,37H2,1-3H3,(H,38,42)(H,39,44)(H,40,45)

InChI Key

FSIMYSAKEXUAHH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NC(CCCCNC(=O)C)C(=O)NCC4=CC=CC=C4)N)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.